molecular formula C15H17NO2S B4182938 N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide

N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide

Cat. No.: B4182938
M. Wt: 275.4 g/mol
InChI Key: VFJZHAMAJONNBG-UHFFFAOYSA-N
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Description

N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Ring: This step involves the addition of a tetrahydrofuran moiety to the benzothiophene core, often through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often to increase its reactivity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(tetrahydro-2-furanyl)ethyl]ethanesulfonamide
  • N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide
  • N-[1-(tetrahydro-2-furanyl)ethyl]-2-furamide

Uniqueness

N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts specific chemical and biological properties not found in the similar compounds listed above

Properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-10(13-6-4-8-18-13)16-15(17)12-9-19-14-7-3-2-5-11(12)14/h2-3,5,7,9-10,13H,4,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJZHAMAJONNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide
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N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide

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